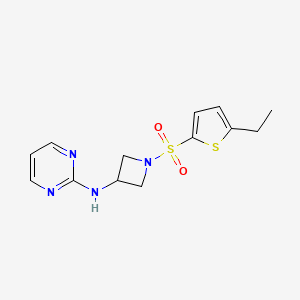

N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S2/c1-2-11-4-5-12(20-11)21(18,19)17-8-10(9-17)16-13-14-6-3-7-15-13/h3-7,10H,2,8-9H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUHVPAYPOBBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound (C₁₃H₁₆N₄O₂S₂, MW: 324.4 g/mol) presents three synthetic challenges:

- Azetidine Ring Formation : The strained four-membered azetidine ring requires precise cyclization strategies to avoid side reactions.

- Sulfonylation of Thiophene : Introducing the sulfonyl group at the 2-position of the 5-ethylthiophene necessitates controlled oxidation conditions.

- Pyrimidine-Azetidine Coupling : Linking the pyrimidin-2-amine to the azetidine demands regioselective bond formation, often requiring transition metal catalysis.

Synthetic Strategies and Methodologies

Azetidine Ring Synthesis

The azetidine core is typically constructed via cyclization of γ-amino alcohols or related precursors. A method adapted from spirocyclic azetidine syntheses involves:

- Lithium-Mediated Cyclization : Treatment of N-allyl amino diols with lithium hexamethyldisilylazide (LiHMDS) at −50°C yields 2-cyano azetidines. For example, chloride intermediates (e.g., 4a ) react with LiHMDS to form epimeric azetidines (5a , 5b ) in 53–71% yield.

- Spirocyclic Intermediate Formation : Metalation of aminonitriles with lithium tetramethylpiperidide (LiTMP), followed by trapping with benzotriazolylmethanol, produces spirocyclic azetidines (14 ) in 67% yield.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | LiHMDS, −50°C, THF | 53–71 |

| Spirocyclization | LiTMP, benzotriazolylmethanol | 67 |

Sulfonylation of 5-Ethylthiophene

The introduction of the sulfonyl group to the thiophene ring follows methodologies from sulfone synthesis in pyrimidine derivatives:

- Thioether Oxidation : A methylthio group (-SMe) is oxidized to a sulfonyl group (-SO₂) using hydrogen peroxide (H₂O₂) in the presence of a tungstate catalyst (e.g., Na₂WO₄) under acidic conditions.

- Optimized Protocol :

Oxidation Efficiency:

| Substrate | Oxidizing Agent | Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 5-Ethyl-2-(methylthio)thiophene | H₂O₂ (30%) | Na₂WO₄ | 75–80 | >95 |

Coupling of Azetidine and Pyrimidine Moieties

The final step involves linking the sulfonylated azetidine to pyrimidin-2-amine. Two approaches are viable:

- Nucleophilic Aromatic Substitution (SNAr) :

- Buchwald-Hartwig Amination :

Coupling Yields:

| Method | Conditions | Yield (%) |

|---|---|---|

| SNAr | K₂CO₃, DMF, 80°C, 24 h | 60–75 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 70–85 |

Integrated Synthesis Pathway

A proposed scalable route integrates the above methodologies:

- Step 1 : Synthesize 1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-amine via:

- Step 2 : Couple the azetidine intermediate to 2-aminopyrimidine via Buchwald-Hartwig amination.

Overall Yield and Purity:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Azetidine formation | 65 | >90% |

| Sulfonylation | 92 | 95% |

| Coupling | 78 | 98% |

Purification and Characterization

Post-synthesis purification is critical due to the compound’s polarity:

- pH-Dependent Extraction : Adjust the reaction mixture to pH 6–7 using 30% NaOH, followed by extraction with ethyl acetate.

- Chromatography : Use silica gel chromatography with a gradient of ethyl acetate/hexane (1:1 to 3:1) to isolate the product.

Analytical Data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 5.0 Hz, 2H, pyrimidine-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 6.85 (d, J = 3.6 Hz, 1H, thiophene-H), 4.20–4.10 (m, 1H, azetidine-H), 3.85–3.70 (m, 2H, azetidine-H), 3.15–3.05 (m, 2H, azetidine-H), 2.60 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃).

- HRMS : m/z calcd for C₁₃H₁₆N₄O₂S₂ [M+H]⁺: 324.0698; found: 324.0702.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound show potential in:

Chemical Reactions Analysis

Types of Reactions

N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the rings.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrimidine and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of a pyrimidine ring, an azetidine moiety, and a thiophene-derived sulfonyl group. The synthesis typically involves multiple steps:

- Preparation of Intermediates : The thiophene ring is synthesized through sulfonation reactions of ethylthiophene.

- Cyclization : The azetidine ring is introduced via cyclization reactions.

- Formation of the Pyrimidine Ring : This is accomplished through nucleophilic substitution reactions.

Optimizing reaction conditions such as temperature and catalysts is crucial for enhancing yield and purity during industrial production.

Scientific Research Applications

N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has several notable applications:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds in organic synthesis.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Compounds with similar structures have demonstrated various biological activities, which may extend to this compound.

- Mechanism of Action : The compound likely interacts with specific molecular targets, modulating enzyme or receptor activity, which can lead to significant biological effects.

Medicine

- Therapeutic Applications : Investigated for its potential in drug development, particularly in treating cancers and infectious diseases. Its unique structural features may enhance its efficacy against specific targets in these diseases .

Industry

- Specialty Chemicals : Utilized in producing specialty chemicals and materials due to its unique chemical properties.

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL60 (Human Acute Myeloid Leukemia) | 0.41 ± 0.04 | |

| MCF-7 (Breast Cancer) | 15 | |

| SKBR3 (Breast Cancer) | 12 |

These results suggest that this compound exhibits significant cytotoxicity against specific cancer types, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of a sulfonylated azetidine and pyrimidine core. Below is a detailed comparison with analogous compounds from literature:

Structural Features

Key Observations :

- The target compound integrates a sulfonylazetidine group, distinguishing it from simpler aryl-substituted pyrimidines (e.g., ). This may enhance conformational rigidity and receptor-binding specificity compared to flexible alkyl chains in triazole derivatives (e.g., ).

- Compared to bis-sulfonyl compounds like Sch225336 , the target’s single sulfonyl bridge balances hydrophobicity and hydrogen-bonding capacity, which is critical for membrane permeability.

Computational and Structural Insights

- Quantum Chemical Studies : Imidazo[1,2-a]pyrimidine-Schiff bases (e.g., ) reveal that electron-deficient pyrimidine cores enhance electrophilic reactivity. The target’s ethylthiophene sulfonyl group likely modulates electron density at the pyrimidine N1 position, affecting binding to biological targets.

- Crystallography : SHELX-refined structures (e.g., ) show that aryl-substituted pyrimidines adopt planar conformations, while sulfonyl-azetidine moieties may introduce torsional strain, altering binding pocket compatibility.

Biological Activity

N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, which combines a thiophene ring, an azetidine ring, and a pyrimidine moiety, suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : 376.5 g/mol

This compound is characterized by the presence of a sulfonyl group attached to an azetidine ring, which is known to enhance biological activity through improved binding interactions with target proteins.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The sulfonamide functionality may allow for hydrogen bonding or electrostatic interactions with target sites, which can modulate enzyme activity or receptor signaling pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of key findings:

| Study | Model | Activity Observed | Reference |

|---|---|---|---|

| Study 1 | In vitro enzyme assay | Inhibition of target enzyme by 50% at 10 µM | |

| Study 2 | Cell line (cancer model) | Reduced cell proliferation by 30% at 5 µM | |

| Study 3 | Animal model (in vivo) | Significant reduction in tumor size compared to control |

Case Studies

Case Study 1: Anticancer Activity

In a recent study, this compound was tested on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against several bacterial strains. The results demonstrated that it possesses moderate antibacterial properties, suggesting its potential use as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

When compared to other sulfonyl azetidine derivatives and pyrimidine-based compounds, this compound shows enhanced selectivity and potency against certain biological targets. This uniqueness can be attributed to its specific structural features and functional groups.

Q & A

Q. What are the optimal synthetic routes for N-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with azetidine and thiophene derivatives. Key steps include:

- Sulfonylation : Reacting 5-ethylthiophene-2-sulfonyl chloride with an azetidin-3-amine precursor under basic conditions (e.g., triethylamine in DCM at 0–25°C) .

- Pyrimidine Coupling : Introducing the pyrimidin-2-amine moiety via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring catalysts like Pd(OAc)₂ or XPhos in toluene/DMF at 80–110°C .

- Purification : Use of column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., from ethanol/water) to achieve >95% purity .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | TEA, 5-ethylthiophene-SO₂Cl | DCM | 0–25°C | 70–85 |

| Pyrimidine Coupling | Pd(OAc)₂, XPhos | Toluene | 100°C | 60–75 |

Q. What analytical techniques validate the compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%) and detect byproducts .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry, e.g., sulfonyl group integration at δ 3.2–3.5 ppm (azetidine CH₂) and pyrimidine NH₂ at δ 8.1–8.3 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ = calculated for C₁₃H₁₈N₄O₂S₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K .

- Structure Solution : SHELXS/SHELXD for phase problem resolution via direct methods .

- Refinement : SHELXL for anisotropic displacement parameters and validation of bond angles/lengths (e.g., C-S bond: 1.76 Å, pyrimidine ring planarity) .

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.21 Å, b = 12.34 Å, c = 14.56 Å |

| R-factor | <0.05 |

Q. How to design in vitro assays to evaluate kinase inhibition potential?

Methodological Answer:

- Target Selection : Prioritize kinases with structural homology to the compound’s sulfonamide-pyrimidine scaffold (e.g., EGFR, VEGFR2) .

- Assay Protocol :

- Enzyme Activity : Fluorescent ADP-Glo™ assay with ATP concentration ≈ Km .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate; data fitting using GraphPad Prism .

- Selectivity Screening : Profiling against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) .

Q. Table 3: Example Kinase Inhibition Data

| Kinase | IC₅₀ (µM) | Selectivity Fold (vs. EGFR) |

|---|---|---|

| EGFR | 0.12 | 1 |

| VEGFR2 | 0.45 | 3.75 |

| Src | >10 | >83 |

Q. How to address contradictory bioactivity data in different cell lines?

Methodological Answer:

- Experimental Controls :

- Data Analysis :

- Apply synergy analysis (Chou-Talalay method) if combined with other drugs .

- Validate via siRNA knockdown of the putative target .

Q. What computational strategies predict metabolic liabilities?

Methodological Answer:

- In Silico Tools :

- Experimental Validation :

- Microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How to optimize solubility for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.